Absolute Inactivity in EP300/CBP HAT Enzymatic Assays: (S,S)-CPI-1612 vs. Active CPI-1612
(S,S)-CPI-1612 is the inactive isomer of the potent EP300/CBP HAT inhibitor CPI-1612 . While CPI-1612 inhibits EP300 HAT with an IC50 of 8.1 nM in scintillation proximity assays (SPA) [1], (S,S)-CPI-1612 exhibits no detectable inhibition of EP300 HAT under identical conditions .
| Evidence Dimension | EP300 HAT enzymatic inhibition |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | CPI-1612: IC50 = 8.1 nM |
| Quantified Difference | >1000-fold difference in potency (inactive vs. 8.1 nM) |
| Conditions | Scintillation proximity assay (SPA) using full-length EP300 |
Why This Matters
This confirms that (S,S)-CPI-1612 can serve as a true negative control to distinguish EP300/CBP HAT-dependent effects from off-target activities.
- [1] Wilson, J. E.; Patel, G.; Patel, C.; Brucelle, F.; Huhn, A.; Gardberg, A. S.; Poy, F.; Cantone, N.; Bommi-Reddy, A.; Sims, R. J.; Cummings, R. T.; Levell, J. R. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. ACS Med. Chem. Lett. 2020, 11, 1324-1329. DOI: 10.1021/acsmedchemlett.0c00155. View Source
